caffeic acid

Overview

Description

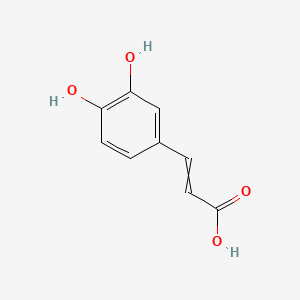

Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid and polyphenolic compound widely distributed in plant-based foods, including coffee, fruits, and vegetables . Structurally, it consists of a catechol group (3,4-dihydroxyphenyl) linked to a carboxylic acid via an unsaturated propenoic chain. This configuration confers potent antioxidant activity by enabling free radical scavenging and metal chelation .

This compound is biosynthesized via the shikimic acid pathway, where phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, which is subsequently hydroxylated to form this compound . It serves as a precursor for numerous derivatives, such as chlorogenic acid, chicoric acid, and this compound phenethyl ester (CAPE), which are studied for their enhanced bioactivities .

Preparation Methods

Natural Extraction and Purification of Caffeic Acid

Solvent Extraction from Plant Sources

This compound is abundant in coffee beans, fruits, and herbs, where it often exists in conjugated forms such as chlorogenic acid. Conventional extraction employs polar solvents like methanol or ethanol, with yields influenced by temperature, solvent composition, and extraction time. For instance, ethanol-water mixtures (70–80% ethanol) at 60–80°C efficiently extract this compound from coffee bean husks, though co-extraction of polysaccharides and proteins necessitates further purification .

Molecularly Imprinted Solid-Phase Extraction (MISPE)

Recent advances leverage MIPs to selectively isolate this compound from complex matrices. In one study, MIPs synthesized with this compound as a template molecule achieved 95.8% recovery from synthetic mixtures and 93.4% from green coffee bean extracts . The optimal polymer used a 1:4:16 template-monomer-crosslinker ratio (this compound:4-vinylpyridine:ethylene glycol dimethacrylate), with tetrahydrofuran as the porogen. Post-extraction HPLC analysis confirmed purity >98%, underscoring MIPs’ utility in high-throughput purification .

Table 1: Performance of Molecularly Imprinted Polymers in this compound Extraction

| Polymer Composition | Matrix | Recovery Rate (%) | Purity (%) |

|---|---|---|---|

| CA-MIP (1:4:16 T:M:CrL) | Synthetic Mixture | 95.8 | 98.2 |

| CA-MIP (1:4:16 T:M:CrL) | Green Coffee Bean | 93.4 | 97.6 |

Chemical Synthesis of this compound

Microwave-Assisted Ester Synthesis and Hydrolysis

A patent describes a one-step synthesis of this compound phenethyl ester (CAPE) from 3,4-dihydroxybenzaldehyde and phenylethyl acetate under microwave irradiation . Using lithium hexamethyldisilazide (LiHMDS) as a catalyst in ethanol, the reaction achieved 82% yield at 600W within 1 hour . While this method produces CAPE, alkaline hydrolysis of the ester (e.g., with NaOH in aqueous ethanol) readily yields this compound. Although hydrolysis yields are unreported in the patent, analogous ester-to-acid conversions typically exceed 90% under mild conditions.

Table 2: Microwave-Assisted Synthesis of this compound Phenethyl Ester

| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | LiHMDS | Ethanol | 1 | 82 | 98 |

One-Pot Esterification Using Meldrum’s Acid

A novel one-pot protocol synthesizes this compound esters directly from 3,4-dihydroxybenzaldehyde, Meldrum’s acid, and alcohols . The reaction proceeds via in situ formation of a malonic acid monoester, which undergoes Knoevenagel condensation with the aldehyde. While the study focuses on esters, substituting water for alcohol in the final step theoretically yields this compound. For example, reacting 3,4-dihydroxybenzaldehyde with Meldrum’s acid and water under basic conditions could produce this compound with minimal byproducts, though experimental validation is needed.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of this compound Preparation Strategies

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Solvent Extraction | 2–5 | 70–80 | Low | Moderate |

| MISPE | 93–96 | 97–99 | High | High |

| Microwave Synthesis | 82–85 | 98 | Moderate | High |

| One-Pot Esterification | N/A | N/A | Low | Moderate |

-

Natural Extraction : Suitable for small-scale applications but limited by low yields and co-extraction of impurities.

-

MISPE : Ideal for high-purity recovery from natural sources, though polymer synthesis requires specialized expertise .

-

Chemical Synthesis : Offers reproducible yields and scalability, particularly microwave-assisted routes .

Emerging Catalytic and Green Chemistry Approaches

Protic Solvent Systems

The use of ethanol in microwave synthesis reduces toxicity compared to traditional solvents like dichloromethane . Ethanol’s high dielectric constant enhances microwave absorption, accelerating reaction rates without requiring elevated temperatures.

Chemical Reactions Analysis

Oxidation and Autoxidation Reactions

Caffeic acid undergoes spontaneous oxidation under physiological and environmental conditions:

-

Air oxidation produces o-quinones that react with nucleophiles like N-acetylcysteine (NAC), forming adducts (e.g., 1a , 1b , 1c ) through Michael addition (Figure S5) .

-

pH-dependent dimerization :

Reaction Products of this compound Autoxidation

| Conditions | Major Products | Catalysts/Mediators |

|---|---|---|

| Acidic (pH <4) | Dimers (furan derivatives) | Fe³⁺ |

| Alkaline (pH 10) | Trimers, oligomers | OH⁻ |

| Neutral (pH 7.4) | o-Quinones, NAC adducts | O₂ |

Reactions with Amino Acids

This compound reacts with tryptophan under redox-active conditions :

-

Fe³⁺-catalyzed reactions at pH <4 yield two dimeric products (retention times similar to this compound dimers) and one novel this compound-tryptophan adduct.

-

OH⁻-mediated reactions at pH 10 produce analogous products but with reduced efficiency.

Radical Scavenging

This compound derivatives exhibit potent radical quenching via:

-

Hydrogen atom transfer (HAT) :

-

Metal chelation : Binds Cu²⁺/Fe³⁺ via catechol hydroxyls, inhibiting Fenton reactions .

Pro-oxidant Behavior

Enzymatic Polymerization

Horseradish peroxidase/H₂O₂ system produces cross-linked polymers through radical coupling .

Grafting onto Chitosan

Carboxylic Acid Reactivity

As a weak acid (pKa ~4.5), this compound participates in:

-

Neutralization reactions : Forms salts with bases (e.g., sodium caffeate) .

-

Esterification : Reacts with alcohols to form bioactive derivatives (e.g., this compound phenethyl ester) .

Nitrosamine Modulation

Exhibits dual effects in nitrosation reactions :

-

Inhibition : Blocks N-nitrosodimethylamine formation at equimolar concentrations.

-

Catalysis : Enhances nitrosamine yield when [this compound] < [reactants].

This comprehensive analysis demonstrates this compound's complex reactivity profile, underpinning its biological activities and technological applications. The interplay between its antioxidant/pro-oxidant roles and pH-dependent transformation pathways remains critical for optimizing its use in pharmaceutical and food systems .

Scientific Research Applications

Antioxidant Properties

Caffeic acid exhibits potent antioxidant activity, which is crucial for combating oxidative stress associated with various diseases. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage. Studies have shown that CA's antioxidant effects are mediated through its ability to modulate signaling pathways related to oxidative stress responses .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, CA was shown to reduce the production of IL-8 in human myofibroblasts treated with IL-1β, indicating its potential in managing inflammatory conditions .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines by modulating multiple signaling pathways. Notably, CA can suppress the NF-κB pathway, leading to decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are critical for cancer progression .

Table 1: Summary of Anticancer Mechanisms of this compound

Neuroprotective Effects

This compound exhibits neuroprotective effects that may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It has been reported to reduce neuroinflammation and oxidative stress in neuronal cells, potentially improving cognitive function . The compound's ability to modulate signaling pathways involved in neuronal survival further underscores its therapeutic potential.

Cardioprotective Effects

Research has highlighted the cardioprotective properties of this compound, particularly its ability to improve endothelial function and reduce atherosclerosis risk factors. This compound can lower blood pressure and exhibit anti-atherogenic effects by modulating lipid profiles and reducing inflammation within vascular tissues .

Gastrointestinal Health

This compound plays a role in gastrointestinal health by exerting protective effects against intestinal inflammation. Studies suggest that it can inhibit the formation of advanced glycation end products (AGEs) and modulate gut microbiota composition, which may contribute to improved gut health .

Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial and fungal strains, making it a potential candidate for natural preservatives in food products. Its effectiveness against pathogens highlights its application in food safety and preservation strategies .

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for pharmaceutical applications. Research efforts are underway to develop CA-based drugs targeting conditions such as cancer, asthma, and inflammatory diseases . The compound's favorable safety profile further supports its potential use in therapeutic formulations.

Mechanism of Action

Caffeic acid exerts its effects primarily through its antioxidant properties. Its structure allows it to trap radicals and delocalize unpaired electrons, effectively neutralizing them. Additionally, this compound can inhibit transcription and growth factors, contributing to its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Caffeic acid shares structural and functional similarities with other phenolic acids, but key differences in substituents, conjugation, and stereochemistry significantly influence their biological activities. Below is a detailed comparison:

This compound vs. Chlorogenic Acid

- Structural Differences: Chlorogenic acid is an ester of this compound and quinic acid, whereas this compound is a free phenolic acid .

- Antioxidant Activity : this compound exhibits higher radical scavenging capacity (IC₅₀ = 8.2 μM) compared to chlorogenic acid (IC₅₀ = 12.5 μM) due to its free catechol group .

- Bioavailability : Chlorogenic acid is poorly absorbed in the small intestine but is hydrolyzed by gut microbiota to release this compound, enhancing systemic bioavailability .

This compound vs. Ferulic Acid

- Structural Differences : Ferulic acid has a methoxy group at the 3-position of the aromatic ring, replacing one hydroxyl group in this compound .

- Antimicrobial Activity : this compound derivatives (e.g., CAPE) show lower MIC values (125 µg/mL) against Paenibacillus larvae compared to ferulic acid (MIC > 500 µg/mL) .

- Antioxidant Mechanism : Ferulic acid primarily acts via hydrogen atom transfer, while this compound employs both hydrogen atom transfer and electron donation .

This compound vs. Dihydrothis compound

- Structural Differences: Dihydrothis compound lacks the double bond in the propenoic side chain, reducing conjugation .

- Bioactivity : Dihydrothis compound exhibits weaker antioxidant activity (IC₅₀ = 25.3 μM) compared to this compound (IC₅₀ = 8.2 μM) due to reduced resonance stabilization of radicals .

This compound vs. Chicoric Acid

- Structural Differences : Chicoric acid is a diester of this compound with tartaric acid, providing two catechol groups .

- Enzyme Inhibition : Chicoric acid irreversibly inhibits Yersinia enterocolitica YopH phosphatase (IC₅₀ = 15 µM), outperforming this compound (IC₅₀ > 100 µM) due to dual binding sites .

This compound vs. p-Coumaric Acid

- Structural Differences : p-Coumaric acid has a single hydroxyl group at the 4-position, unlike the 3,4-dihydroxy configuration of this compound .

- Anticancer Activity : this compound induces apoptosis in cancer cells at lower concentrations (IC₅₀ = 50 µM) compared to p-coumaric acid (IC₅₀ = 120 µM) .

Data Tables

Table 1: Comparative Bioactivity of this compound and Analogues

Table 2: Structural Features Influencing Activity

| Compound | Key Functional Groups | Bioactivity Determinants |

|---|---|---|

| This compound | 3,4-dihydroxyphenyl, carboxylic acid | Free catechol group, propenoic chain resonance |

| Chlorogenic acid | Esterified quinic acid | Delayed release of this compound in the gut |

| CAPE | Phenethyl ester | Enhanced lipophilicity and cell penetration |

| Chicoric acid | Dual caffeoyl-tartaric esters | Multi-site enzyme binding |

Research Findings and Implications

- Antimicrobial Applications : this compound esters (e.g., CAPE, CAIE) show superior bactericidal activity against Gram-positive pathogens compared to the parent compound, with MICs reduced from >500 µg/mL to 31.25 µg/mL in synergistic mixtures .

- Anticancer Potential: Hybrid derivatives of this compound with nitrogen-containing heterocycles exhibit enhanced cytotoxicity (IC₅₀ = 5–10 µM) by targeting dihydrofolate reductase (DHFR) and inducing DNA fragmentation .

- Antioxidant Mechanisms : this compound’s catechol group donates electrons to neutralize ROS, while its derivatives like CAPE stabilize radicals through extended conjugation .

Biological Activity

Caffeic acid (CA), a phenolic compound found abundantly in various plants, has garnered significant attention for its diverse biological activities. This article explores the mechanisms through which this compound exerts its effects, particularly in cancer prevention and treatment, anti-inflammatory actions, and its role in modulating various signaling pathways.

1. Overview of this compound

This compound is a hydroxycinnamic acid with the chemical structure CHO. It is primarily found in coffee, fruits, vegetables, and certain herbs. The compound is recognized for its antioxidant properties, which contribute to its potential health benefits.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : CA scavenges free radicals and reduces oxidative stress, which is crucial in cancer prevention.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

- Modulation of Signaling Pathways : CA influences key signaling pathways involved in cell proliferation and survival.

3.1 Anticancer Properties

This compound has shown promise as an anticancer agent through various studies:

- Inhibition of Tumor Growth : CA has been demonstrated to inhibit the proliferation of several cancer cell lines, including hepatocellular carcinoma and melanoma. For instance, in HepG2 cells, CA reduced the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), both critical for tumor invasiveness .

- Induction of Apoptosis : In studies involving lung adenocarcinoma cells, this compound induced apoptosis by disrupting mitochondrial potential and altering the MAPK signaling pathway .

- Synergistic Effects with Chemotherapy : In xenograft models, CA combined with doxorubicin significantly decreased tumor size, indicating its potential as an adjunct therapy in cancer treatment .

| Cancer Type | Concentration | Effect | Mechanism |

|---|---|---|---|

| Hepatocellular carcinoma | 100 µM | Inhibition of VEGF and MMP-9 | NF-kB pathway inhibition |

| Lung adenocarcinoma | 60 µM | Decreased cell viability | MAPK pathway alteration |

| Melanoma | 40 µM | Reduced cell viability | ERK1/2 activity inhibition |

| Squamous cell carcinoma | 15 mg/kg | Downregulation of iNOS and VEGF | p53 expression upregulation |

3.2 Anti-inflammatory Effects

This compound's anti-inflammatory properties have been substantiated through various models:

- COX-2 Inhibition : In IL-1β-stimulated myofibroblasts, this compound significantly downregulated COX-2 expression, demonstrating its role in reducing inflammation .

- Counteracting Cytokine Production : While CA did not significantly affect IL-6 levels, it showed potential in modulating other inflammatory mediators .

4. Case Studies

Several studies highlight the efficacy of this compound in clinical settings:

- A study on patients with head and neck squamous cell carcinoma indicated that CA treatment led to reduced tumor markers and improved patient outcomes when combined with standard therapies .

- Research involving animal models showed that this compound administration reduced tumor growth rates significantly compared to control groups .

5. Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound has limitations regarding bioavailability. Studies suggest that CA has low intestinal absorption and poor permeability across cellular membranes, which may hinder its therapeutic application .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying caffeic acid in biological and plant matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for its specificity and sensitivity. For example, multivariate analysis (e.g., PLS models) can differentiate this compound from co-eluting compounds in herbal extracts . Volumetric titration is suitable for bulk quantification in purified samples, with validation parameters including precision (RSD < 2%) and recovery rates (90–110%) . Fluorescence sensors using boronic acid derivatives (e.g., sensor 5c) offer rapid detection in real samples (e.g., tablets) with linear ranges of 10⁻⁵–10⁻³ M and recovery rates of 90–94% .

Q. How do researchers standardize experimental designs for studying this compound’s antioxidant activity in vitro?

- Methodology : Use established assays like DPPH/ABTS radical scavenging, FRAP, or ORAC, with strict controls for pH, temperature, and solvent interference. For cellular models, pre-treat cells (e.g., HepG2) with oxidative stressors (e.g., H₂O₂), then measure ROS reduction via fluorescence probes (e.g., DCFH-DA). Normalize results to baseline ROS levels in untreated controls .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodology : Use non-linear regression models (e.g., sigmoidal curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For in vivo data (e.g., diabetic rat models), apply Student’s t-test or ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How can researchers address bioavailability challenges when testing this compound’s therapeutic efficacy in vivo?

- Methodology : Employ nanoencapsulation (e.g., liposomes or chitosan nanoparticles) to enhance solubility and intestinal absorption. Pharmacokinetic studies in rodents should measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. For example, modified DATEM emulsifiers with alkyl chains (C12/C14) improve this compound’s stability in emulsion formulations . Synergistic combinations with quinic acid (as in chlorogenic acid) may also enhance bioavailability .

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects in neurodegenerative and intestinal disease models?

- Methodology : In LPS-induced neuroinflammation models, quantify TNF-α, IL-6, and COX-2/PGE₂ suppression via ELISA or Western blot. For intestinal inflammation, use IL-8 biosensors or RNA-seq to identify NF-κB pathway modulation. Surface-enhanced Raman spectroscopy (SERS) paired with DFT calculations can map this compound’s adsorption on Ag nanoparticles, revealing interactions with inflammatory mediators .

Q. How do conflicting results regarding this compound’s pro/anti-oxidant effects arise, and how can they be resolved?

- Methodology : Context-dependent effects (e.g., concentration, cell type) require careful dose optimization. At high doses (>100 µM), pro-oxidant effects may dominate due to Fe³+ chelation and Fenton reaction activation. Use redox-sensitive dyes (e.g., DHE for superoxide) and compare outcomes across multiple models (e.g., in vitro vs. in vivo) .

Q. What advanced techniques elucidate this compound’s interactions with cancer cell membranes or drug targets?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or Bcl-2. In MG-63 osteosarcoma models, assess apoptosis via Annexin V/PI flow cytometry and validate tumor mass reduction in xenograft mice (e.g., 25–35 mg/kg doses) . SERS-DFT studies provide vibrational mode data to confirm adsorption orientations on metallic surfaces, influencing membrane penetration .

Q. How can factorial design optimize this compound extraction from novel sources like microalgae?

- Methodology : Apply response surface methodology (RSM) with supercritical CO₂. Key factors include pressure (20–30 MPa), temperature (40–60°C), and time (60–120 min). Validate models via ANOVA (R² > 0.90) and residual plots. For example, optimal yields (∼2.8 mg/g) are achieved at 25 MPa, 50°C, and 90 min .

Q. Data Interpretation & Reproducibility

Q. What criteria ensure reproducibility in this compound research across laboratories?

- Guidelines : Follow Beilstein Journal protocols: (1) Report experimental details (e.g., solvent purity, equipment settings) in supplementary files; (2) For new compounds, provide NMR/HRMS data; (3) Use ≥3 biological replicates and disclose raw data repositories . Cross-validate findings using orthogonal methods (e.g., compare HPLC with fluorescence sensors) .

Q. How should researchers contextualize conflicting data on this compound’s dual role in oxidative stress?

- Framework : Differentiate between acute vs. chronic exposure models and cell-specific redox environments. For example, in diabetic rats, this compound (25 mg/kg) lowers blood glucose via Nrf2 activation but may increase ROS in cancer cells at higher doses. Meta-analyses of dose-response curves across studies can identify thresholds for paradoxical effects .

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71693-97-5 | |

| Details | Compound: Caffeic acid polymer | |

| Record name | Caffeic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71693-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020231 | |

| Record name | 3,4-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-39-5 | |

| Record name | Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.